3-(Oxan-3-ylmethylamino)pyrazine-2-carboxylic acid
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Overview
Description
3-(Oxan-3-ylmethylamino)pyrazine-2-carboxylic acid is a chemical compound with the molecular formula C11H15N3O3 and a molecular weight of 237.26 g/mol It is characterized by the presence of a pyrazine ring substituted with an oxan-3-ylmethylamino group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxan-3-ylmethylamino)pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2-carboxylic acid with oxan-3-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of the amide bond .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(Oxan-3-ylmethylamino)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
3-(Oxan-3-ylmethylamino)pyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(Oxan-3-ylmethylamino)pyrazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazine-2-carboxylic acid: Similar in structure but lacks the oxan-3-ylmethylamino group.
Pyrazine-2-carboxylic acid: The parent compound without the amino substitution.
3-(Oxan-3-ylmethylamino)pyrazine: Similar but without the carboxylic acid group.
Uniqueness
3-(Oxan-3-ylmethylamino)pyrazine-2-carboxylic acid is unique due to the presence of both the oxan-3-ylmethylamino group and the carboxylic acid group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(oxan-3-ylmethylamino)pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c15-11(16)9-10(13-4-3-12-9)14-6-8-2-1-5-17-7-8/h3-4,8H,1-2,5-7H2,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPGOINICIARBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CNC2=NC=CN=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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